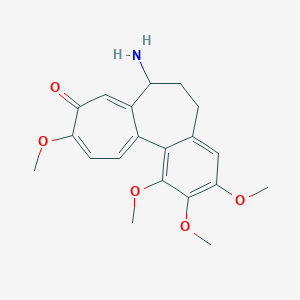

Ácido trimetilcolquicinico éter metílico

Descripción general

Descripción

Colchicine intermediate.

Aplicaciones Científicas De Investigación

Tratamiento del linfoma de Hodgkin y no Hodgkin

TMCA se ha utilizado en el tratamiento del linfoma de Hodgkin y no Hodgkin . En un estudio, TMCA se administró diariamente por vía oral a 71 pacientes con linfomas malignos. Se observaron respuestas parciales en once de 37 pacientes con enfermedad de Hodgkin, dos de 22 pacientes con linfoma linfocítico y uno de dos pacientes con linfoma de células mixtas . Esto sugiere que TMCA podría ser un agente terapéutico potencial para estos tipos de cáncer.

Tratamiento del linfoma histiocítico

En el mismo estudio, se observó una respuesta completa y tres respuestas parciales en nueve pacientes con linfoma histiocítico . Esto indica que TMCA también podría ser efectivo en el tratamiento del linfoma histiocítico.

Resistencia a otros tratamientos

El estudio también encontró que las respuestas al tratamiento con TMCA ocurrieron en pacientes cuya enfermedad era resistente a otros tratamientos como los agentes alquilantes, vinblastina, vincristina, procarbazina, prednisona o BCNU . Esto sugiere que TMCA podría ser un tratamiento alternativo potencial para los pacientes que son resistentes a otras terapias.

Estudio de toxicidad

El estudio también examinó los efectos tóxicos de TMCA, que incluían leucopenia, trombocitopenia, náuseas, diarrea, estomatitis, alopecia y dermatitis . Esta información es crucial para comprender los efectos secundarios de TMCA y para desarrollar estrategias para controlar estos efectos secundarios en los pacientes.

Análisis de esteroles

TMCA también se puede utilizar en el análisis de esteroles . En un estudio, se aplicó termólisis con hidróxido de tetrametilamonio (TMAH) para el análisis de esteroles . Este método realiza la hidrólisis y la metilación simultáneamente, por lo tanto, los esteroles libres y unidos a éter se pueden analizar como éteres metílicos de esteroles en un período de tiempo relativamente corto .

Tratamiento de la leucemia granulocítica crónica

TMCA también se ha utilizado en el tratamiento de la leucemia granulocítica crónica . En un estudio, 9 pacientes con leucemia granulocítica crónica fueron tratados secuencialmente con busulfán, 6-mercaptopurina y TMCA<a aria-label="3: TMCA has also been used in the treatment of chronic granulocytic leukemia3" data-citationid="29e48d4c-640b-f2eb-b683-c3fd

Mecanismo De Acción

Target of Action

Trimethylcolchicinic acid methyl ether is an analogue of colchicine . Colchicine’s primary targets are microtubules, which play a crucial role in cell division and intracellular transport . By extension, it can be inferred that Trimethylcolchicinic acid methyl ether likely targets the same cellular structures.

Mode of Action

Colchicine, and by extension Trimethylcolchicinic acid methyl ether, is known to bind to tubulin, a protein that makes up microtubules . This binding disrupts the polymerization of tubulin into microtubules, thereby inhibiting mitosis (cell division) and affecting intracellular transport . The compound’s interaction with its targets leads to these significant changes in cellular function.

Biochemical Pathways

The disruption of microtubule formation affects various biochemical pathways. For instance, it impacts the normal functioning of white blood cells, thereby exerting an anti-inflammatory effect . This is particularly beneficial in the treatment of conditions like acute gout .

Pharmacokinetics

Colchicine is known to have a major anti-inflammatory effect when given intravenously in a dose of 3 mg .

Result of Action

The primary result of Trimethylcolchicinic acid methyl ether’s action is the disruption of mitosis and intracellular transport due to its effect on microtubules . This leads to an anti-inflammatory effect, which is beneficial in treating conditions like acute gout .

Análisis Bioquímico

Biochemical Properties

Trimethylcolchicinic acid methyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with tubulin, a protein that is a key component of the microtubule network within cells. By binding to tubulin, trimethylcolchicinic acid methyl ether inhibits microtubule polymerization, which can affect cell division and other cellular processes .

Cellular Effects

Trimethylcolchicinic acid methyl ether has profound effects on various types of cells and cellular processes. It influences cell function by disrupting microtubule dynamics, leading to the arrest of mitosis in metaphase. This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by interfering with the normal function of the mitotic spindle . Moreover, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of trimethylcolchicinic acid methyl ether involves its binding to tubulin, which prevents the polymerization of microtubules. This inhibition leads to the arrest of cell division at the metaphase stage of mitosis. Additionally, the compound can modulate the activity of various enzymes, either by direct binding or through indirect effects on cellular signaling pathways. These interactions can result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trimethylcolchicinic acid methyl ether can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that its effects on cellular function can persist for several weeks, with gradual degradation observed over time . In vitro studies have demonstrated that the compound can maintain its activity for extended periods, although the exact duration can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of trimethylcolchicinic acid methyl ether vary with different dosages in animal models. At lower doses, the compound can effectively inhibit cell division and induce apoptosis in cancer cells without causing significant toxicity. At higher doses, it can lead to adverse effects such as leukopenia, thrombocytopenia, and gastrointestinal disturbances . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

Trimethylcolchicinic acid methyl ether is involved in several metabolic pathways, including those related to alkaloid biosynthesis and secondary metabolite production. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and detoxification . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, trimethylcolchicinic acid methyl ether is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of trimethylcolchicinic acid methyl ether is primarily within the cytoplasm, where it interacts with tubulin and other cytoskeletal components. This localization is crucial for its activity, as it allows the compound to effectively disrupt microtubule dynamics and inhibit cell division. Additionally, post-translational modifications and targeting signals can influence its localization to specific compartments or organelles, further modulating its activity .

Actividad Biológica

Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy- (CAS Number: 2731-16-0) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological evaluations, and relevant case studies.

The molecular formula of Benzo[a]heptalen-9(5H)-one is , with a molecular weight of approximately 373.47 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.27 g/cm³ |

| Boiling Point | 631.6 °C at 760 mmHg |

| Flash Point | 335.8 °C |

| LogP | 4.107 |

| Vapor Pressure | mmHg at 25 °C |

Synthesis

The synthesis of Benzo[a]heptalen-9(5H)-one typically involves multi-step organic reactions that incorporate various functional groups. The compound can be synthesized from simpler precursors through methods such as cyclization and functional group modifications.

Antitumor Activity

Research indicates that Benzo[a]heptalen derivatives exhibit significant antitumor properties. For instance, a study assessed the cytotoxic effects of various derivatives on cancer cell lines and found that certain modifications to the structure enhanced their efficacy against specific tumors.

In one notable case study, derivatives of Benzo[a]heptalen were tested for their ability to inhibit tumor growth in vivo. The results demonstrated a marked reduction in tumor size compared to control groups, highlighting the potential of these compounds in cancer therapy .

The biological activity of Benzo[a]heptalen compounds is believed to involve the modulation of key cellular pathways. For example, some derivatives have been shown to inhibit the PD-L1 pathway, which is crucial for tumor immune evasion. In vitro assays revealed that certain compounds could effectively block the PD-1/PD-L1 interaction, thus promoting T-cell activation and enhancing antitumor immunity .

Antiviral Properties

Recent studies have also explored the antiviral potential of Benzo[a]heptalen derivatives against HIV-1. In vitro assays demonstrated that some compounds exhibited significant inhibitory effects on reverse transcriptase activity, suggesting their potential as antiviral agents .

Case Studies

- Antitumor Efficacy : A series of experiments conducted on various cancer cell lines showed that specific modifications to the Benzo[a]heptalen structure resulted in enhanced cytotoxicity. The most potent derivative exhibited an IC50 value significantly lower than traditional chemotherapeutics .

- HIV Reverse Transcriptase Inhibition : In a high-throughput screening of over 65,000 compounds, several derivatives of Benzo[a]heptalen were identified as potent inhibitors of HIV reverse transcriptase with IC50 values below 1 µM .

Propiedades

IUPAC Name |

7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPMXDMZJUJZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866138 | |

| Record name | 7-Amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3476-50-4 | |

| Record name | Deacetylcolchicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Trimethylcolchicinic acid methyl ether (TMCA)?

A1: TMCA, like its parent compound colchicine, exerts its biological activity by binding to tubulin. [, ] This binding disrupts microtubule polymerization, which is essential for various cellular processes, including cell division (mitosis). [, ] While its exact mechanism in treating cancers like leukemia is not fully elucidated, the disruption of microtubule dynamics is believed to play a significant role in its cytotoxic effects on rapidly dividing cancer cells. []

Q2: What is the connection between the anti-inflammatory and antimitotic effects of TMCA?

A2: Research suggests a strong correlation between the anti-inflammatory and antimitotic activities of TMCA and its derivatives. [] This correlation supports the hypothesis that microtubules, targeted by TMCA, are involved in both inflammatory responses and cell division. [] The inhibition of microtubule dynamics likely disrupts the migration of inflammatory cells and the release of inflammatory mediators, leading to reduced inflammation.

Q3: What types of cancer has TMCA been investigated for as a potential treatment?

A3: TMCA has been explored as a potential treatment for various cancers, including:

- Hodgkin's and Non-Hodgkin's Lymphoma: TMCA demonstrated partial responses in patients with these lymphomas, even in cases resistant to other chemotherapeutic agents. []

- Histiocytic Lymphoma: Promising results were observed in this lymphoma subtype, with both complete and partial responses noted. []

- Chronic Granulocytic Leukemia: TMCA was studied in a rotational therapy approach for this leukemia type, although its effectiveness in controlling the disease was deemed less consistent compared to other agents like busulfan. []

- Malignant Melanoma: TMCA exhibited notable antitumor activity in this cancer type, with a significant number of patients experiencing objective remissions and partial responses. [, ]

Q4: What are the known side effects of TMCA treatment?

A4: TMCA treatment has been associated with several side effects, including:

- Hematologic Toxicity: Leukopenia (low white blood cell count) and thrombocytopenia (low platelet count) are commonly observed side effects, potentially increasing the risk of infections and bleeding. []

- Gastrointestinal Effects: Nausea, vomiting, and diarrhea are common gastrointestinal side effects. [, ]

- Mucositis: Stomatitis (inflammation of the mouth and lips) can occur. []

- Other Side Effects: Alopecia (hair loss) and dermatitis (skin inflammation) have also been reported. []

Q5: What are the potential advantages of TMCA as a chemotherapeutic agent?

A5: Despite its limitations, TMCA presented some potential advantages:

- Oral Administration: TMCA could be administered orally, offering convenience for patients compared to intravenous chemotherapy. [, ]

- Outpatient Treatment: Its administration route and manageable toxicity profile allowed for outpatient treatment, reducing hospital stays and associated costs. []

- Activity in Resistant Cases: TMCA showed activity in some cancers resistant to other chemotherapeutic agents, suggesting a potentially valuable option for such cases. []

Q6: Why did research on TMCA decline despite some promising results?

A6: Despite its potential advantages and activity in specific cancers, research on TMCA appears to have declined over time. This could be attributed to several factors:

- Limited Efficacy in Some Cancers: The modest efficacy of TMCA in certain cancers, like chronic granulocytic leukemia, where it showed less consistent disease control compared to other agents, might have limited its clinical application and subsequent research interest. []

- Toxicity Profile: While considered manageable, the toxicity profile of TMCA, including hematologic and gastrointestinal side effects, might have posed limitations compared to newer agents with improved safety profiles. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.